- Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies, Organic Process Research & Development, 2017, 21(8), 1095-1109

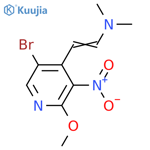

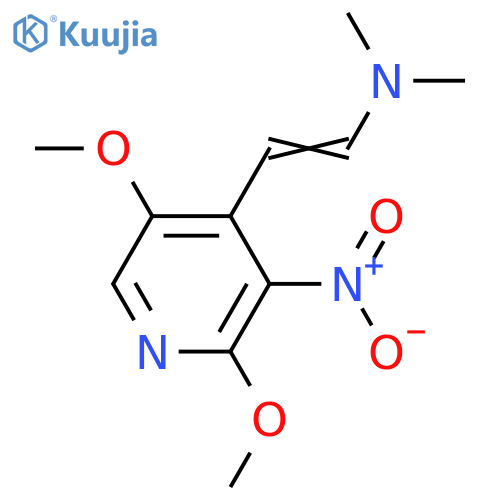

Cas no 917918-82-2 (2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine)

917918-82-2 structure

商品名:2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine

CAS番号:917918-82-2

MF:C11H15N3O4

メガワット:253.254502534866

MDL:MFCD14706721

CID:781780

PubChem ID:57883123

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-

- 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine

- 2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

- 2,5-DIMETHOXY-4-[2-(DIMETHYLAMINO)ETHENYL]-3-NITROPYRIDINE,RED SOLID

- 2,4-DIMETHOXY-5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIMIDINE

- Ethenamine,2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl

- Ethenamine,2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-

- 2-(2,5-Dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethylethenamine (ACI)

- SCHEMBL12528073

- 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine

- (E)-2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine

- AKOS030599227

- H-Met-OMea cent HCl

- MFCD14706721

- CS-M1660

- CS-14437

- 917918-82-2

- 2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine

-

- MDL: MFCD14706721

- インチ: 1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3

- InChIKey: RJNULHIDFOCAIN-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(C=CN(C)C)=C(OC)C=NC=1OC)=O

計算された属性

- せいみつぶんしりょう: 253.10600

- どういたいしつりょう: 253.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 80.4

じっけんとくせい

- PSA: 80.41000

- LogP: 2.06250

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059259-100mg |

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine |

917918-82-2 | 97% | 100mg |

¥2162.00 | 2024-04-25 | |

| 1PlusChem | 1P006N4Y-1g |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 1g |

$904.00 | 2024-04-20 | |

| 1PlusChem | 1P006N4Y-100mg |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 100mg |

$207.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195191A-50mg |

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine |

917918-82-2 | 0.97 | 50mg |

¥1386.0 | 2024-07-24 | |

| A2B Chem LLC | AD09122-50mg |

2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

917918-82-2 | 97% | 50mg |

$139.00 | 2024-05-20 | |

| A2B Chem LLC | AD09122-100mg |

2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine |

917918-82-2 | 97% | 100mg |

$228.00 | 2024-05-20 | |

| eNovation Chemicals LLC | D767707-50mg |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 50mg |

$170 | 2025-02-25 | |

| eNovation Chemicals LLC | D767707-50mg |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 50mg |

$170 | 2025-02-19 | |

| eNovation Chemicals LLC | D767707-250mg |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 250mg |

$350 | 2025-02-25 | |

| eNovation Chemicals LLC | D767707-1g |

Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl- |

917918-82-2 | 97% | 1g |

$840 | 2024-06-07 |

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium methoxide Catalysts: Cuprous iodide Solvents: Methanol , Tetrahydrofuran ; < 30 °C; 30 °C → 72 °C; 21 h, 65 - 72 °C; -15 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; -5 °C; 15 min, -5 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; -5 °C; 15 min, -5 °C

リファレンス

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Raw materials

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine Preparation Products

2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

917918-82-2 (2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Amadis Chemical Company Limited

(CAS:917918-82-2)2,5-Dimethoxy-4-2-(dimethylamino)ethenyl-3-nitropyridine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):200/338/913